molecular formula C18H16O5 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2

Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate

Cat. No.: B568742
CAS No.: 861446-14-2
M. Wt: 312.3 g/mol
InChI Key: IUHAHFQLCDVRJQ-ONEGZZNKSA-N
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Description

Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is a chemical compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of an acetic acid ester group attached to a phenyl ring, which is further substituted with a 3,5-dihydroxyphenyl group through an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate typically involves the esterification of the corresponding phenolic compound. One common method is the reaction of 3,5-dihydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding ethyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dihydroxyphenyl acetate
  • Ethyl 2,5-dihydroxyphenyl acetate
  • 2-O-β-D-glucopyranosyloxy-5-hydroxyphenyl acetic acid

Uniqueness

Compared to similar compounds, acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate is unique due to its specific substitution pattern and the presence of both phenolic and acetic acid ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

861446-14-2

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

[4-[(E)-2-(3-acetyloxy-5-hydroxyphenyl)ethenyl]phenyl] acetate

InChI

InChI=1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+

InChI Key

IUHAHFQLCDVRJQ-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)O

SMILES

CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)O

Synonyms

5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol 1-Acetate;  5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Monoacetate

Origin of Product

United States

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